

Solvent Violet 13: Application Notes and Protocols for Material Science Tracer Studies

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Solvent violet 13

Cat. No.: B1664779

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solvent Violet 13, also known by its Colour Index name C.I. 60725, is a synthetic anthraquinone dye characterized by its vibrant bluish-violet hue.^[1] While extensively utilized for coloring plastics, synthetic fibers, and hydrocarbon-based products, its robust chemical and physical properties make it an excellent candidate for use as a tracer dye in various material science applications.^{[2][3]} Its solubility in organic solvents, high thermal stability, and good lightfastness allow for its integration into diverse material systems for the qualitative and quantitative tracking of dynamic processes.^{[4][5]}

These application notes provide detailed protocols for the use of **Solvent Violet 13** as a tracer dye in polymer science, fluid flow visualization, and leak detection.

Physicochemical and Spectroscopic Properties

A comprehensive understanding of the properties of **Solvent Violet 13** is crucial for its effective application as a tracer dye. The following tables summarize key quantitative data.

Table 1: Physical and Chemical Properties of **Solvent Violet 13**

Property	Value	References
CAS Number	81-48-1	[1]
Molecular Formula	C ₂₁ H ₁₅ NO ₃	[2]
Molecular Weight	329.35 g/mol	[2]
Melting Point	142-143 °C	[1]
Heat Resistance	Up to 300 °C in Polystyrene (PS)	[6]
Lightfastness (in PS)	7-8 (on a scale of 1-8, where 8 is excellent)	[6]
Solubility	Insoluble in water; Soluble in benzene, xylene, acetone, and other organic solvents.	[2] [7]

Table 2: Solubility of **Solvent Violet 13** in Organic Solvents at 20°C

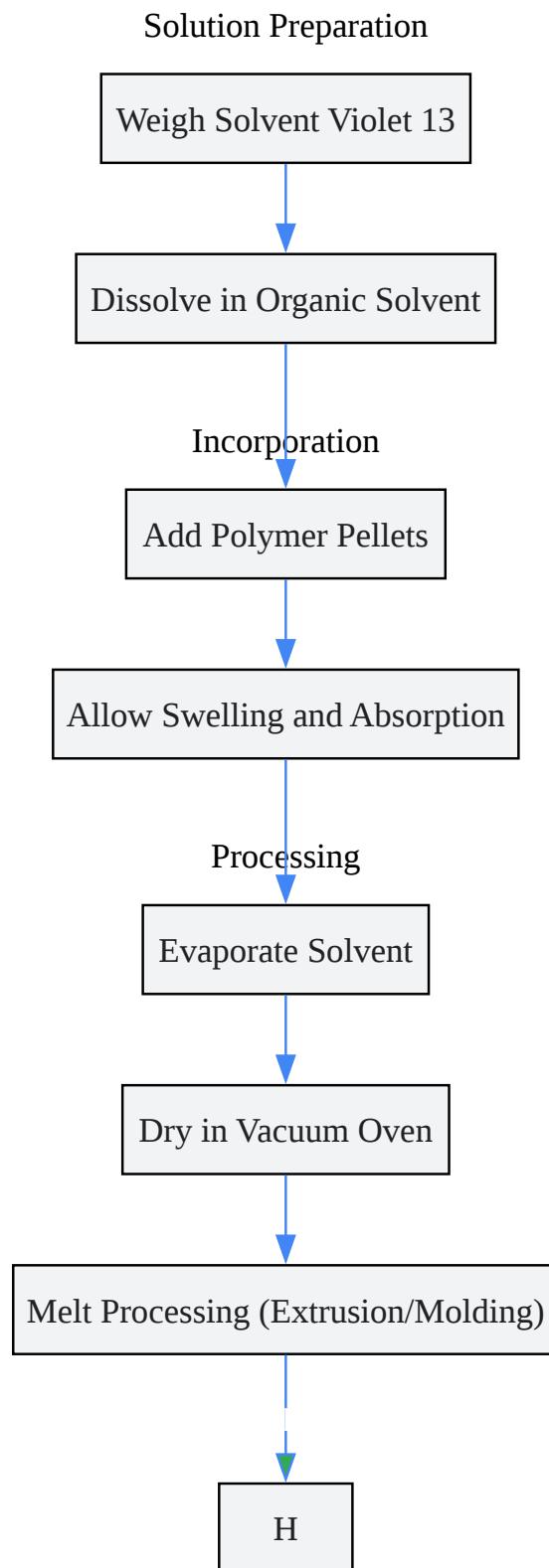
Solvent	Solubility (g/L)	Reference
Acetone	1.3	[6]
Butyl Acetate	3.0	[6]
Methylbenzene	7.0	[6]
Dichloromethane	35.0	[6]
Ethylalcohol	0.2	[6]

Application 1: Tracer for Polymer Dynamics and Morphology

The high affinity of **Solvent Violet 13** for various polymers makes it an effective tracer for studying polymer diffusion, mixing, and morphology.[\[2\]](#)[\[8\]](#) Its thermal stability allows it to be incorporated into polymer melts during processing without significant degradation.

Experimental Protocol: Incorporation of Solvent Violet 13 into a Polymer Matrix

This protocol describes a general method for incorporating **Solvent Violet 13** into a thermoplastic polymer for subsequent analysis.


Materials:

- **Solvent Violet 13** powder
- Thermoplastic polymer pellets (e.g., Polystyrene, Polycarbonate)
- Suitable organic solvent (e.g., Dichloromethane, Toluene)
- Glass beakers
- Magnetic stirrer and stir bar
- Fume hood
- Vacuum oven

Procedure:

- **Dissolution of Solvent Violet 13:** In a fume hood, dissolve a pre-weighed amount of **Solvent Violet 13** in a minimal amount of a suitable organic solvent. The concentration will depend on the desired final concentration in the polymer.
- **Polymer Swelling:** Add the polymer pellets to the dye solution. Allow the pellets to swell and absorb the dye solution. Gentle stirring may be required.
- **Solvent Evaporation:** Once the dye is absorbed, evaporate the solvent in the fume hood. This can be done at ambient temperature or with gentle heating.
- **Drying:** Place the dyed polymer pellets in a vacuum oven to remove any residual solvent. The temperature and duration will depend on the polymer and solvent used.

- Melt Processing: The resulting dyed polymer pellets can then be used in standard melt processing techniques such as extrusion or injection molding to create samples for analysis.

[Click to download full resolution via product page](#)

Workflow for incorporating **Solvent Violet 13** into a polymer matrix.

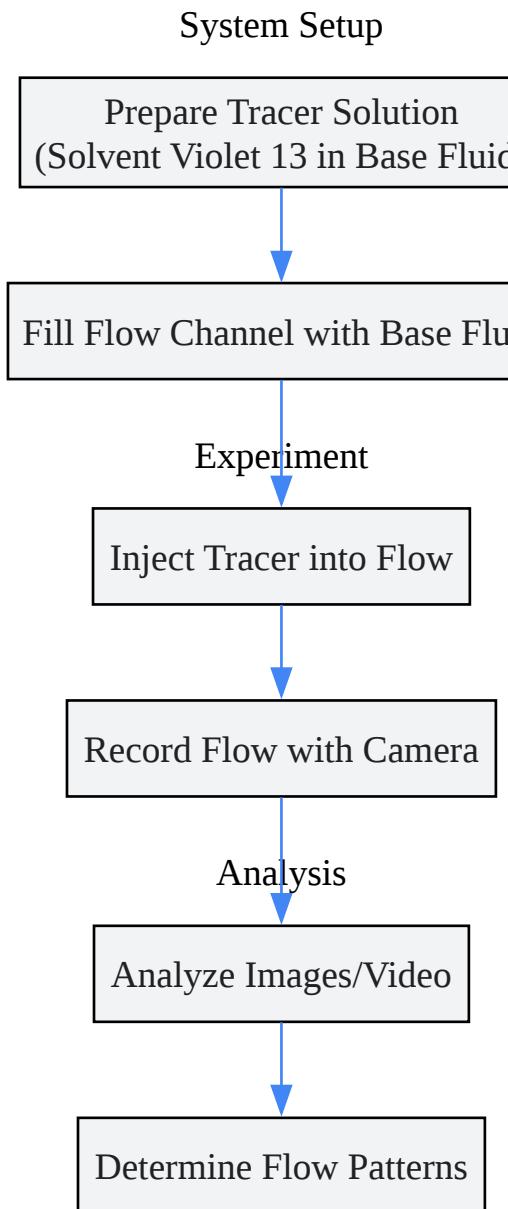
Analysis Techniques

- Fluorescence Microscopy: The distribution of **Solvent Violet 13** within the polymer matrix can be visualized using fluorescence microscopy. This can reveal information about the mixing of different polymer phases or the diffusion of the dye over time.
- Spectrophotometry: The concentration of the dye in different regions of a polymer sample can be quantified by dissolving the polymer and measuring the absorbance of the solution using a UV-Vis spectrophotometer.

Application 2: Tracer for Fluid Flow Visualization

Due to its solubility in many organic solvents and oils, **Solvent Violet 13** can be used as a tracer for visualizing flow patterns in non-aqueous systems. Its distinct color provides excellent contrast for photographic and video analysis.

Experimental Protocol: Flow Visualization in a Non-Aqueous System


This protocol outlines a general procedure for using **Solvent Violet 13** to visualize fluid flow.

Materials:

- **Solvent Violet 13**
- Base fluid (e.g., mineral oil, silicone oil)
- Flow channel or vessel
- Injection system (e.g., syringe pump, pressure-driven injector)
- High-speed camera or digital camera with video capabilities
- Appropriate lighting (e.g., white light source)

Procedure:

- Prepare Tracer Solution: Dissolve a small amount of **Solvent Violet 13** in the base fluid to create a concentrated tracer solution. The concentration should be high enough to be easily visible but not so high as to significantly alter the fluid properties.
- Fill the System: Fill the flow channel or vessel with the clear base fluid.
- Inject the Tracer: Use the injection system to introduce a small, controlled amount of the tracer solution into the flow at the desired location.
- Record the Flow: Use the camera to record the movement of the tracer dye as it is carried by the fluid flow.
- Analyze the Visualization: The recorded images or video can be analyzed to understand flow patterns, identify regions of mixing or stagnation, and measure flow velocities.

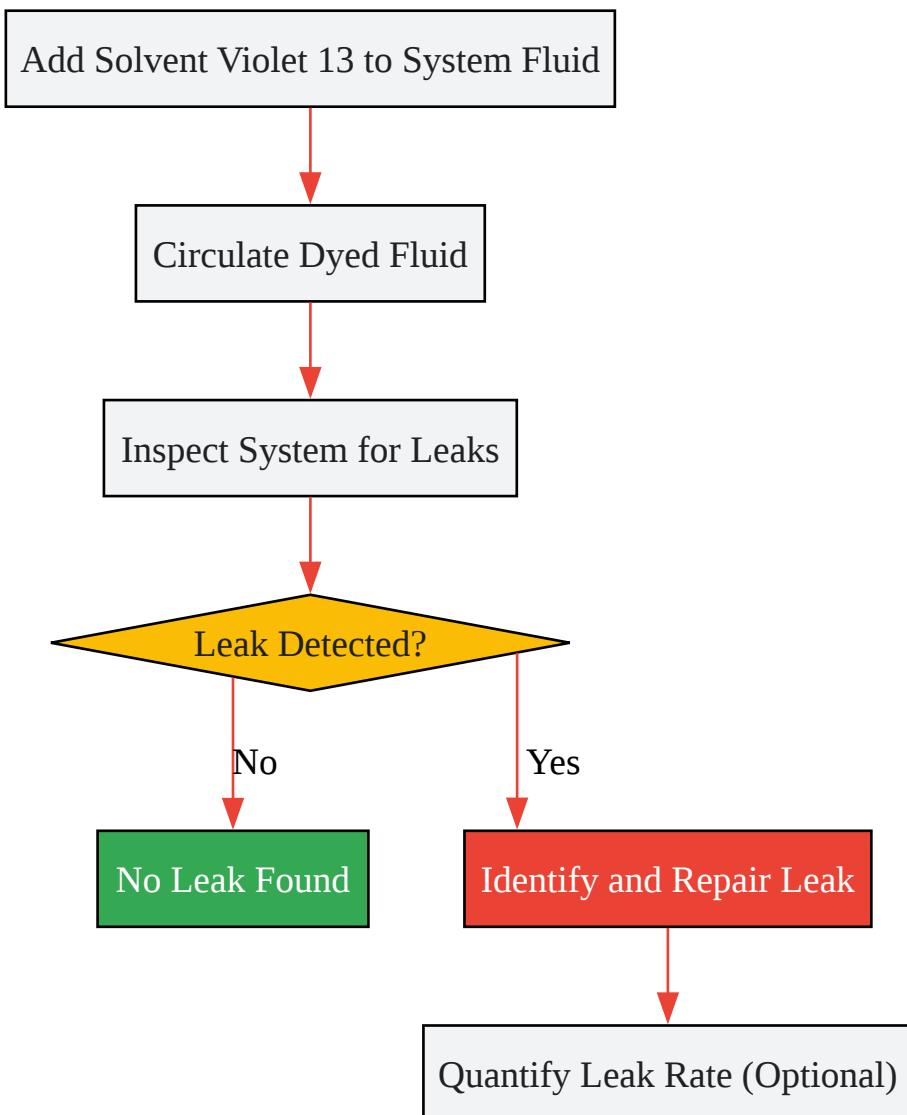
[Click to download full resolution via product page](#)

Workflow for fluid flow visualization using **Solvent Violet 13**.

Application 3: Leak Detection in Industrial Systems

The vibrant color and solubility in hydrocarbons make **Solvent Violet 13** a suitable tracer for leak detection in systems containing oils, fuels, and other organic fluids.

Experimental Protocol: Leak Detection using Solvent Violet 13


This protocol provides a general method for using **Solvent Violet 13** to identify leaks in a closed-loop fluid system.

Materials:

- **Solvent Violet 13**
- The fluid used in the system to be tested
- UV light source (optional, for enhanced visibility of some fluorescent dyes, though **Solvent Violet 13** is primarily a colorimetric tracer)

Procedure:

- Introduce the Dye: Add a small, predetermined amount of **Solvent Violet 13** to the fluid reservoir of the system. The concentration should be sufficient to be easily visible at potential leak sites.
- Circulate the Fluid: Operate the system to circulate the dyed fluid throughout all components.
- Inspect for Leaks: Carefully inspect all joints, seals, and connections for any signs of the violet dye. A white cloth can be used to wipe suspect areas to confirm the presence of a leak.
- Enhance with UV Light (if applicable): While **Solvent Violet 13** is not primarily a fluorescent dye, some visibility enhancement under UV light may be possible depending on the solvent. This should be tested beforehand.
- Quantify Leak Rate (Optional): If a leak is detected, the amount of fluid lost over a specific period can be quantified by measuring the decrease in the concentration of **Solvent Violet 13** in the reservoir using spectrophotometry.

[Click to download full resolution via product page](#)

Logical workflow for leak detection using **Solvent Violet 13**.

Safety Precautions

Solvent Violet 13 is a chemical dye and should be handled with appropriate safety precautions.^[9] Always work in a well-ventilated area, preferably a fume hood, when handling the powder or solutions.^[9] Wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.^[9] Consult the Safety Data Sheet (SDS) for detailed safety information.

Conclusion

Solvent Violet 13 is a versatile dye with properties that extend its utility beyond simple coloration into the realm of material science tracers. Its high thermal stability, good lightfastness, and solubility in organic media make it a valuable tool for researchers and scientists studying polymer dynamics, fluid flow, and system integrity. The protocols outlined in these application notes provide a foundation for the use of **Solvent Violet 13** as a tracer dye, and can be adapted to specific experimental needs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Solvent Violet 13 - Wikipedia [en.wikipedia.org]
- 2. Solvent Violet 13 – Ranbar Violet B Anthraquinone Dye [ranbarr.com]
- 3. epsilonpigments.com [epsilonpigments.com]
- 4. China Solvent Violet 13 / CAS 81-48-1 factory and manufacturers | Precise Color [precisechem.com]
- 5. CorSol® 3013 Solvent Violet 13 | Fineland Chem [finelandchem.com]
- 6. Solvent violet 13|CAS NO.81-48-1 [xcolorpigment.com]
- 7. pylamdyes.com [pylamdyes.com]
- 8. Solvent Violet 13 [jnogilvychem.com]
- 9. kochcolor.com [kochcolor.com]
- To cite this document: BenchChem. [Solvent Violet 13: Application Notes and Protocols for Material Science Tracer Studies]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1664779#solvent-violet-13-as-a-tracer-dye-in-material-science>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com